molecular formula C11H11N5O6 B15007723 (2,4-Dinitro-phenyl)-[2-(4-methyl-furazan-3-yloxy)-ethyl]-amine

(2,4-Dinitro-phenyl)-[2-(4-methyl-furazan-3-yloxy)-ethyl]-amine

Cat. No.: B15007723
M. Wt: 309.24 g/mol
InChI Key: BNBXQUXYADJGKB-UHFFFAOYSA-N
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Description

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,4-dinitroaniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,4-dinitroaniline typically involves multiple steps. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole with ethylene oxide to form the intermediate compound, which is then reacted with 2,4-dinitroaniline under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydroxide (NaOH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,4-dinitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,4-dinitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxadiazole ring.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,4-dinitroaniline exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro groups can participate in redox reactions, while the oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .

Properties

Molecular Formula

C11H11N5O6

Molecular Weight

309.24 g/mol

IUPAC Name

N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-2,4-dinitroaniline

InChI

InChI=1S/C11H11N5O6/c1-7-11(14-22-13-7)21-5-4-12-9-3-2-8(15(17)18)6-10(9)16(19)20/h2-3,6,12H,4-5H2,1H3

InChI Key

BNBXQUXYADJGKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1OCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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